(3-Isopropylpyridin-2-YL)methanol

Pyridine Derivatives Positional Isomers Physicochemical Properties

Critical intermediate for CXCR4 chemokine receptor antagonists, enabling HIV and inflammatory disease research. The 3-isopropyl positional isomer is essential for proper stereoelectronic environment and downstream pharmacophore activity; substitution with 4- or 6-isomers may compromise synthesis. Procure as stable alcohol precursor, readily oxidized to aldehyde (CAS 780800-74-0). Ensure correct InChIKey for target selectivity.

Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
CAS No. 780800-73-9
Cat. No. B6593795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Isopropylpyridin-2-YL)methanol
CAS780800-73-9
Molecular FormulaC9H13NO
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESCC(C)C1=C(N=CC=C1)CO
InChIInChI=1S/C9H13NO/c1-7(2)8-4-3-5-10-9(8)6-11/h3-5,7,11H,6H2,1-2H3
InChIKeyGKGKTEJRZINVAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Evaluating (3-Isopropylpyridin-2-yl)methanol (CAS 780800-73-9) for Scientific Procurement


(3-Isopropylpyridin-2-yl)methanol (CAS 780800-73-9) is a disubstituted pyridine derivative characterized by a hydroxymethyl group at the 2-position and an isopropyl group at the 3-position of the pyridine ring . It serves primarily as a versatile synthetic intermediate in the preparation of biologically active molecules, particularly in the development of CXCR4 chemokine receptor antagonists for applications in HIV therapy and inflammatory diseases [1]. The compound is commercially available with a typical purity of 96–97% and exhibits calculated physicochemical properties including a logP of approximately 1.1, a boiling point of 248.9°C (calculated), and a molecular weight of 151.21 g/mol [2]. Its moderate polarity, due to the hydroxymethyl group, allows for participation in hydrogen bonding while the isopropyl substituent imparts hydrophobic character .

Why Generic Pyridin-2-ylmethanol Analogs Cannot Replace (3-Isopropylpyridin-2-yl)methanol in CXCR4 Antagonist Synthesis


Positional isomerism on the pyridine ring fundamentally alters the molecular recognition and synthetic utility of substituted pyridin-2-ylmethanol derivatives. The 3-isopropyl substitution in (3-isopropylpyridin-2-yl)methanol (CAS 780800-73-9) creates a specific steric and electronic environment adjacent to the 2-hydroxymethyl group, which is critical for its role as an intermediate in synthesizing CXCR4 chemokine receptor antagonists [1]. Analogs such as (4-isopropylpyridin-2-yl)methanol or (6-isopropylpyridin-2-yl)methanol, while sharing the same molecular formula (C₉H₁₃NO) and weight (151.21 g/mol), exhibit different InChIKeys, spatial arrangements, and chemical reactivity . These structural differences directly impact downstream reaction outcomes, including yield, selectivity, and the biological activity of final pharmacophores. Substituting the 3-isopropyl positional isomer with its 4- or 6-isomer without re-optimizing the synthetic route may lead to failed syntheses, altered product profiles, or reduced therapeutic efficacy in CXCR4-targeting applications [1][2].

Quantitative Differentiation of (3-Isopropylpyridin-2-yl)methanol (CAS 780800-73-9) vs. Key Comparators


Positional Isomer Comparison: Physicochemical and Spatial Differences

The target compound (3-isopropylpyridin-2-yl)methanol (CAS 780800-73-9) is differentiated from its positional isomer (6-isopropylpyridin-2-yl)methanol (CAS 153646-84-5) by distinct InChIKeys and calculated boiling points . The 3-isopropyl substitution positions the hydrophobic isopropyl group adjacent to the 2-hydroxymethyl, creating a unique steric environment not present in the 6-isomer. This influences both its physicochemical behavior and its utility as a synthetic intermediate [1].

Pyridine Derivatives Positional Isomers Physicochemical Properties

Functional Group Reactivity: Oxidation to 3-Isopropylpyridine-2-carbaldehyde

(3-Isopropylpyridin-2-yl)methanol undergoes oxidation with manganese(IV) oxide to yield 3-isopropylpyridine-2-carbaldehyde (CAS 780800-74-0), a key aldehyde intermediate in the synthesis of CXCR4 antagonists [1]. This specific reactivity is exploited in the patent literature for preparing chemokine receptor binding compounds [2]. The reported yield of 61% under the specified conditions provides a baseline for process optimization and quality control [1].

Synthetic Intermediates Oxidation Reactions Aldehyde Synthesis

Lipophilicity: Calculated logP Comparison with Positional Isomers

The calculated logP (octanol-water partition coefficient) of (3-isopropylpyridin-2-yl)methanol is reported as 1.1 [1], providing a quantitative measure of its lipophilicity. This value can be compared to that of its positional isomer, (4-isopropylpyridin-2-yl)methanol, which has a calculated logP of 0.69 [2]. The difference in logP of approximately 0.4 units indicates a notable change in hydrophobicity, which can impact membrane permeability, solubility, and binding affinity in downstream applications.

Lipophilicity ADME Properties Drug Design

Patent-Documented Utility in CXCR4 Antagonist Synthesis

The compound is explicitly cited in patent literature (US20090281308A1) as a key intermediate for preparing heterocyclic compounds that bind to the CXCR4 chemokine receptor [1]. Derivatives synthesized from this building block, such as rac-N1-(3-isopropylpyridin-2-ylmethyl)-N1-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine, have demonstrated antagonist activity at CXCR4 with an IC₅₀ of 63 nM [2]. This patent-backed utility is not established for the 4- or 6-isomers, making the 3-isopropyl compound the uniquely documented precursor for this specific pharmacophore series.

CXCR4 Antagonists HIV Therapy Patent Literature

Comparative Safety Profile: Hazard Statements and Precautionary Measures

(3-Isopropylpyridin-2-yl)methanol is associated with specific GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) [1]. This safety profile dictates specific handling requirements (P261, P305+P351+P338) that must be considered during procurement and laboratory use. While similar hazards may be inferred for other pyridinyl methanols, the explicit documentation for this compound provides a clear basis for risk assessment and compliance.

Chemical Safety Handling GHS Classification

Commercial Availability and Purity Specifications

The compound is commercially available from multiple suppliers with specified purity levels. Sigma-Aldrich lists a purity of 96% , while other vendors (e.g., Leyan, Bide Pharm, TG Chem) offer purity of 97% [1]. This availability in research quantities (100 mg, with pricing ~958 CNY for 100 mg [1]) provides a clear procurement pathway. In contrast, the 4-isopropyl isomer may have different availability and purity profiles.

Chemical Sourcing Purity Procurement

Recommended Application Scenarios for (3-Isopropylpyridin-2-yl)methanol (CAS 780800-73-9)


Synthesis of CXCR4 Chemokine Receptor Antagonists

This is the primary documented application. The compound serves as a key intermediate in the synthesis of heterocyclic CXCR4 antagonists as described in US20090281308A1 [1]. Researchers developing novel therapeutics for HIV, rheumatoid arthritis, asthma, or cancer that target the CXCR4 pathway should prioritize this specific 3-isopropyl isomer to align with established patent literature and ensure the correct stereoelectronic environment for downstream pharmacophore activity.

Preparation of 3-Isopropylpyridine-2-carbaldehyde

The compound is readily oxidized to 3-isopropylpyridine-2-carbaldehyde (CAS 780800-74-0) using MnO₂ in 61% yield [2]. This aldehyde is a valuable building block for further synthetic transformations, including the construction of more complex heterocycles. Procurement of the alcohol provides a stable, storable precursor that can be converted on-demand to the reactive aldehyde.

Structure-Activity Relationship (SAR) Studies in Drug Discovery

For medicinal chemistry programs exploring pyridine-based scaffolds, the 3-isopropyl substitution pattern offers a specific steric and electronic profile distinct from 4- or 6-isomers . Incorporating this building block into SAR campaigns allows for the systematic exploration of substitution effects on target binding, selectivity, and pharmacokinetic properties, particularly when a moderately lipophilic (logP 1.1) and sterically hindered pyridine is required.

Agrochemical Intermediate Synthesis

Pyridine derivatives are frequently employed as intermediates in the synthesis of agrochemicals [3]. While less documented than pharmaceutical applications, the compound's structure (pyridine ring with functional handles) makes it a potential building block for developing novel crop protection agents. Its defined purity (96–97%) and availability support its use in small-scale synthesis and optimization studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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